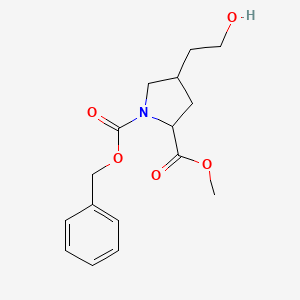
1-Benzyl 2-methyl 4-(2-hydroxyethyl)pyrrolidine-1,2-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzyl 2-methyl 4-(2-hydroxyethyl)pyrrolidine-1,2-dicarboxylate is a complex organic compound featuring a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle.
准备方法
The synthesis of 1-Benzyl 2-methyl 4-(2-hydroxyethyl)pyrrolidine-1,2-dicarboxylate typically involves multiple steps. One common method includes the construction of the pyrrolidine ring from cyclic or acyclic precursors, followed by functionalization to introduce the benzyl, methyl, and hydroxyethyl groups . Industrial production methods may involve the use of catalytic processes to enhance yield and efficiency .
化学反应分析
1-Benzyl 2-methyl 4-(2-hydroxyethyl)pyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position, using reagents like sodium hydride or alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
1-Benzyl 2-methyl 4-(2-hydroxyethyl)pyrrolidine-1,2-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the development of pharmaceuticals.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.
Industry: The compound can be used in the production of polymers and other materials
作用机制
The mechanism by which 1-Benzyl 2-methyl 4-(2-hydroxyethyl)pyrrolidine-1,2-dicarboxylate exerts its effects involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, influencing the activity of enzymes and receptors. This compound may modulate signaling pathways by binding to active sites or altering protein conformation .
相似化合物的比较
1-Benzyl 2-methyl 4-(2-hydroxyethyl)pyrrolidine-1,2-dicarboxylate can be compared with other pyrrolidine derivatives, such as:
1-(2-Hydroxyethyl)pyrrolidine: Similar in structure but lacks the benzyl and methyl groups, resulting in different chemical properties and applications.
N-Methyl-2-pyrrolidone: A simpler pyrrolidine derivative used as a solvent in various industrial applications.
Pyrrolidine-2,5-diones: These compounds have different functional groups, leading to distinct biological activities.
The uniqueness of this compound lies in its specific functional groups, which confer unique chemical reactivity and biological activity.
属性
分子式 |
C16H21NO5 |
|---|---|
分子量 |
307.34 g/mol |
IUPAC 名称 |
1-O-benzyl 2-O-methyl 4-(2-hydroxyethyl)pyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C16H21NO5/c1-21-15(19)14-9-13(7-8-18)10-17(14)16(20)22-11-12-5-3-2-4-6-12/h2-6,13-14,18H,7-11H2,1H3 |
InChI 键 |
RGNKYGJYBJXTIP-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1CC(CN1C(=O)OCC2=CC=CC=C2)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


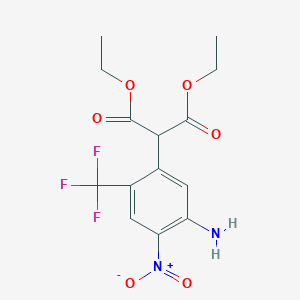
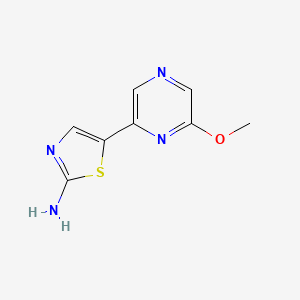

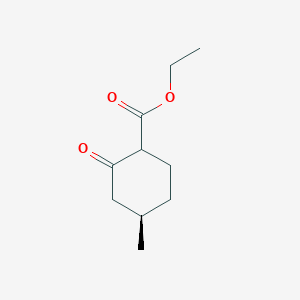
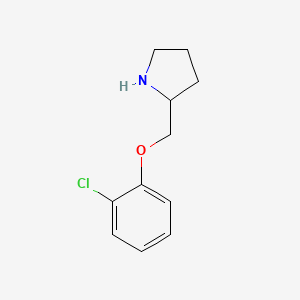
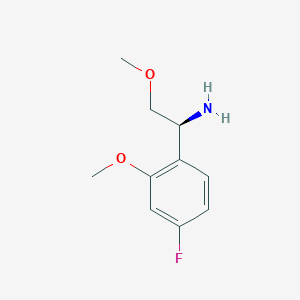
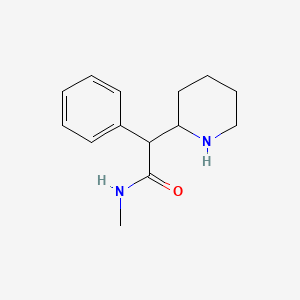
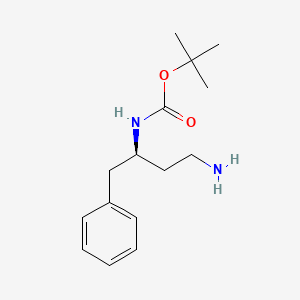

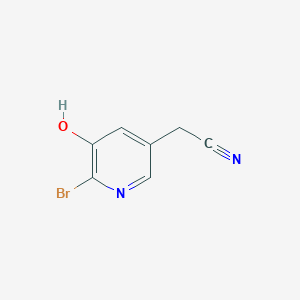
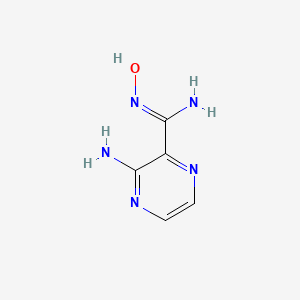
![2H-Benz[g]indazol-3-amine, N-cyclohexyl-2-(4-methoxyphenyl)-](/img/structure/B13092405.png)
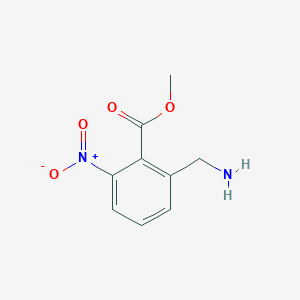
![[1,2,5]Oxadiazolo[3,4-d]pyrimidine-5,7-diamine](/img/structure/B13092413.png)
